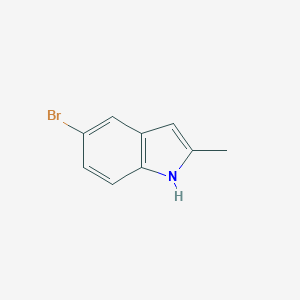

5-Bromo-2-methylindole

説明

Significance of Indole (B1671886) Scaffolds in Organic Chemistry and Beyond

Indole as a Prevalent Heterocyclic Scaffold

The indole moiety, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. researchgate.netsemanticscholar.org Its aromatic nature, arising from the delocalization of ten π-electrons, and the presence of a nitrogen heteroatom, bestow upon it a unique combination of chemical properties. mdpi.com Indole can be substituted at various positions, leading to a vast array of derivatives with diverse characteristics. nih.gov This structural versatility makes the indole scaffold a fundamental building block in the synthesis of complex organic molecules. researchgate.netbohrium.com

Role in Natural Products, Pharmaceuticals, and Advanced Materials

Indole and its derivatives are widespread in nature, forming the core of numerous natural products, including the essential amino acid tryptophan. bohrium.comresearchgate.net This prevalence extends to the pharmaceutical realm, where the indole scaffold is a "privileged structure," frequently found in drugs with a wide range of therapeutic applications. mdpi.comnih.govrsc.org Examples of indole-containing drugs approved by the FDA showcase their diverse medical roles. rsc.org Beyond medicine, indole-based compounds are also utilized in the development of advanced materials, such as dyes, chemosensors, and polymers, highlighting their broad utility in materials science. rsc.orgrsc.org Marine organisms, in particular, are a rich source of indole alkaloids with significant biological activities. nih.gov

Indole's Structural Significance in Drug Discovery

The indole nucleus is a highly sought-after pharmacophore in drug discovery due to its ability to interact with various biological targets. researchgate.netnih.gov Its unique physicochemical properties allow it to participate in different types of non-covalent interactions with enzymes and receptors. rsc.org The versatility of the indole ring allows for the introduction of various functional groups, enabling chemists to fine-tune the pharmacological profile of drug candidates. mdpi.comresearchgate.net This has led to the development of indole derivatives targeting a wide array of diseases, including cancer, viral infections, and neurological disorders. mdpi.comresearchgate.netnih.gov

Overview of Halogenated Indole Derivatives in Research

Importance of Halogenation in Modulating Chemical Reactivity and Biological Activity

Halogenation, the introduction of halogen atoms into a molecule, is a powerful tool in medicinal chemistry to modulate the properties of a compound. nih.gov The introduction of halogens can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its chemical reactivity and biological activity. fiveable.me In the context of indoles, halogenation can direct further chemical transformations and enhance the pharmacological potency of the resulting derivatives. fiveable.meresearchgate.net Halogenating enzymes found in various organisms can perform regioselective halogenation of aromatic compounds like indole. nih.gov

Focus on Brominated Indoles

Among the halogenated indoles, brominated derivatives have garnered considerable attention due to their interesting biological profiles. fiveable.me Bromine's size and electronegativity can lead to specific interactions with biological targets, often resulting in enhanced activity. fiveable.me Naturally occurring brominated indoles, particularly from marine sources, have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. acs.orgnih.govplos.orgnih.gov Research has shown that the position of the bromine atom on the indole ring is crucial for its biological effect. For instance, a single bromine at the 5- or 6-position of the indole ring can significantly improve the potency of certain kinase inhibitors. nih.gov This has spurred further investigation into the synthesis and biological evaluation of various brominated indole compounds, including 5-Bromo-2-methylindole. nih.govresearchgate.net

Specific Research Context of this compound

This compound is a substituted indole derivative that has garnered attention in various areas of chemical research. nih.gov The indole scaffold itself is a prominent heterocyclic structure found in a vast array of biologically active compounds and natural products. rsc.orgrsc.org The presence of a bromine atom at the 5-position and a methyl group at the 2-position of the indole ring imparts specific chemical properties that make this compound a valuable and versatile molecule in synthetic and medicinal chemistry. nih.gov

This compound as a Building Block in Synthesis

The strategic placement of the bromo and methyl groups on the indole core makes this compound a key building block for the construction of more complex molecules. synthinkchemicals.com Its utility in organic synthesis stems from the reactivity of both the indole nucleus and the bromine substituent.

The bromine atom at the 5-position is particularly significant as it can participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the introduction of a wide range of functional groups at this specific position with high regioselectivity. This capability is crucial for the systematic development of new compounds with desired electronic and steric properties.

Furthermore, the indole ring itself is electron-rich and amenable to electrophilic substitution reactions. The existing substituents influence the position of further reactions, offering a degree of control in the synthesis of polysubstituted indoles.

A notable application of this compound is as an intermediate in the synthesis of various research chemicals and pharmaceuticals. For instance, it is a precursor in the synthesis of 2-(5-Bromo-2-methyl-1H-indol-3-yl)ethanamine, a compound that has been investigated for its potential biological activities. ontosight.ai The synthesis of this ethanamine derivative typically involves the reaction of this compound with a suitable ethanamine equivalent. ontosight.ai

The following table outlines some of the key reactions where this compound serves as a foundational synthetic unit.

| Reaction Type | Reagents/Catalysts | Product Type | Significance |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid/ester | Aryl- or heteroaryl-substituted indoles | Formation of C-C bonds to introduce complex aromatic systems. |

| Sonogashira Coupling | Palladium and copper catalysts, terminal alkyne | Alkynyl-substituted indoles | Introduction of carbon chains with triple bonds. |

| Buchwald-Hartwig Amination | Palladium catalyst, amine | Amino-substituted indoles | Formation of C-N bonds to introduce nitrogen-containing functional groups. |

| Electrophilic Substitution | Various electrophiles | Further substituted indole derivatives | Functionalization of the indole ring at other positions. |

Current and Emerging Research Interests in this compound

The research landscape for this compound and its derivatives is expanding, with significant interest in medicinal chemistry and materials science. The indole core is a well-established pharmacophore, and modifications to this structure can lead to compounds with a range of biological activities. rsc.orgresearchgate.net

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. For example, indole derivatives have been studied for their anticancer properties, often by targeting specific enzymes or receptors involved in cancer progression. researchgate.net One area of focus is the inhibition of protein kinases, a class of enzymes that are often dysregulated in cancer. The indole scaffold can serve as a template for the design of kinase inhibitors. Additionally, some indole derivatives have shown activity as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immunosuppression.

A 2023 study highlighted the synthesis of novel 5-bromoindole-2-carboxylic acid derivatives and their evaluation as potential EGFR (epidermal growth factor receptor) inhibitors, which are key targets in cancer therapy. researchgate.net This research underscores the ongoing efforts to develop new anticancer agents based on the bromoindole framework. researchgate.net

The table below summarizes key areas of research interest for compounds derived from this compound.

| Research Area | Target/Application | Rationale |

| Anticancer Agents | Protein Kinase Inhibition, EGFR Inhibition | The indole nucleus is a privileged scaffold for designing enzyme inhibitors. researchgate.net |

| Anticancer Agents | Indoleamine 2,3-Dioxygenase (IDO) Inhibition | IDO is involved in immune evasion by tumors. |

| Neurotransmitter Receptor Ligands | Serotonin Receptors | The indole structure is similar to serotonin, a key neurotransmitter. ontosight.ai |

| Organic Semiconductors | Eumelanin-inspired materials | The indole core can be incorporated into conjugated systems for electronic applications. researchgate.net |

Emerging research also points towards the use of bromo-indole building blocks in the synthesis of organic semiconductors. researchgate.net By incorporating these units into larger polymeric structures, researchers aim to develop new materials with tailored electronic properties for use in various electronic devices. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUZAZKEDCDGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407432 | |

| Record name | 5-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-34-9 | |

| Record name | 5-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Methylindole and Its Derivatives

Strategic Approaches to Indole (B1671886) Core Construction with Bromine and Methyl Moieties

Constructing the indole nucleus with the desired bromine and methyl substituents already in place is a common and efficient strategy. This approach leverages well-established indole syntheses, adapting them by selecting appropriately substituted precursors.

Classic indole syntheses provide robust and well-understood pathways to the indole core. Their adaptation for producing 5-bromo-2-methylindole involves the use of starting materials that contain the necessary bromo- and methyl- functionalities.

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. rsc.org The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a ketone or aldehyde. rsc.orgyoutube.com To synthesize this compound, the logical precursors are (4-bromophenyl)hydrazine and acetone.

The general mechanism proceeds through the formation of the phenylhydrazone, which, under acidic conditions, tautomerizes to an enehydrazine. A jk-sci.comjk-sci.com-sigmatropic rearrangement followed by the elimination of ammonia and subsequent aromatization yields the final indole product. youtube.com The choice of acid catalyst is critical and can significantly influence the reaction's efficiency. rsc.org Brønsted acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃), are commonly employed. rsc.org

Table 1: Representative Catalysts and Conditions for Fischer Indole Synthesis

| Catalyst Type | Example Catalyst | Typical Conditions | Key Features |

|---|---|---|---|

| Brønsted Acid | H₂SO₄, PPA, PTSA | Elevated temperatures in a suitable solvent (e.g., ethanol, toluene, acetic acid). | Widely used, effective for many substrates. |

| Lewis Acid | ZnCl₂, AlCl₃, BF₃ | Can offer milder conditions compared to strong Brønsted acids. | Useful for sensitive substrates. |

| Ionic Liquid | Chloroaluminate ILs | Can act as both solvent and catalyst, potentially simplifying workup. organic-chemistry.org | Green chemistry approach. |

This table is illustrative and specific conditions for the synthesis of this compound may vary.

The Reissert indole synthesis offers an alternative route, starting from an o-nitrotoluene derivative. wikipedia.org For the synthesis of this compound, the required starting material would be 4-bromo-1-methyl-2-nitrobenzene. The classical Reissert synthesis involves two main steps:

Condensation: The o-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a strong base, such as sodium ethoxide or potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net

Reductive Cyclization: The resulting pyruvate intermediate is then reduced and cyclized to form an indole-2-carboxylic acid. Common reducing agents include zinc dust in acetic acid, iron powder in acetic acid, or sodium dithionite. wikipedia.orgresearchgate.net

The final indole-2-carboxylic acid can be decarboxylated by heating to yield the desired indole. wikipedia.org Plieninger's group successfully utilized this method to create 4- and 6-bromoindoles, demonstrating its applicability for synthesizing bromo-substituted indole compounds. researchgate.net

Table 2: Comparison of Reducing Agents in Reissert Synthesis

| Reducing Agent | Typical Solvent | Advantages | Disadvantages |

|---|---|---|---|

| Zinc Dust | Acetic Acid | Effective and commonly used. wikipedia.org | Can sometimes lead to over-reduction. |

| Ferrous Sulfate / Ammonia | Aqueous | Historically significant method. researchgate.net | Can require careful pH control. |

| Iron Powder | Acetic Acid / Ethanol | Cost-effective and efficient. researchgate.net | Heterogeneous reaction can be slow. |

This table presents general characteristics of reducing agents used in the Reissert reaction.

The Bartoli indole synthesis is particularly useful for preparing 7-substituted indoles but can be adapted for other substitution patterns. It involves the reaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. jk-sci.comwikipedia.org To apply this to this compound, one would start with 1-bromo-2-nitrobenzene and a propenyl Grignard reagent (e.g., 1-propenylmagnesium bromide).

The reaction requires at least three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.orgonlineorganicchemistrytutor.com The mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by the formation of a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, setting the stage for a crucial jk-sci.comjk-sci.com-sigmatropic rearrangement that forms the indole scaffold. jk-sci.comyoutube.com The presence of an ortho-substituent, such as the bromine in 1-bromo-2-nitrobenzene, is often essential for the reaction to proceed with high yield, as it provides the necessary steric bulk to facilitate the key rearrangement step. wikipedia.orgonlineorganicchemistrytutor.com

A significant modification by Dobbs demonstrated that an ortho-bromine can be used as a directing group and subsequently removed, further enhancing the versatility of this synthesis. wikipedia.orgmsu.edu

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including substituted indoles. mdpi.com These methods can be used to construct the indole ring itself or to functionalize a pre-formed indole.

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C-C and C-N bonds necessary for indole synthesis. These reactions often feature high efficiency, broad substrate scope, and mild reaction conditions.

Palladium (Pd): Palladium catalysts are exceptionally versatile. They can be used in cascade reactions to build the indole ring. For instance, a palladium-catalyzed annulation of anilines with bromoalkynes has been developed for the synthesis of 2-phenylindoles, a strategy that could be adapted for other 2-substituted indoles. nih.gov Another approach involves the palladium-catalyzed nucleomethylation of 2-alkynylanilides to construct 3-methylindoles. nih.govsemanticscholar.org Palladium catalysis is also central to C-H activation strategies, which could be used to directly brominate the 5-position of 2-methylindole (B41428), although this represents a functionalization rather than a de novo synthesis.

Copper (Cu): Copper-catalyzed reactions provide a cost-effective alternative to palladium. Copper catalysts are effective in multicomponent reactions for synthesizing complex carbazole structures derived from 2-methylindole. nih.gov They are also used in cyclization reactions, such as the synthesis of benzimidazoles from o-bromoarylamines and nitriles, which shares mechanistic principles applicable to indole synthesis. nih.gov The synthesis of copper(II) complexes derived from Schiff bases containing bromine has also been explored, indicating the compatibility of copper catalysis with bromo-substituted aromatic compounds. researchgate.net

Table 3: Overview of Metal-Catalyzed Reactions for Indole Synthesis

| Metal Catalyst | Reaction Type | Starting Materials Example | Key Advantage |

|---|---|---|---|

| Palladium (Pd) | Tandem Nucleophilic Addition / C-H Functionalization | Anilines, Bromoalkynes | High efficiency and functional group tolerance. nih.gov |

| Palladium (Pd) | Aminopalladation / Methylation | 2-Alkynylanilides, Methylboronic acid | Simultaneous construction of the ring and a methyl group. nih.govsemanticscholar.org |

| Copper (Cu) | Multicomponent Diels-Alder | 2-Methylindole, Aldehydes, Dienophiles | Rapid construction of complex fused-ring systems. nih.gov |

| Rhodium (Rh) | C-H Functionalization | Indole, Halogen source | Direct introduction of substituents onto the indole core. |

This table provides examples of how different transition metals are employed in the synthesis of indoles and related heterocycles.

Modern Catalytic Methods for Indole Scaffold Functionalization

C-H Activation Processes and Their Application

Carbon-hydrogen (C-H) activation has emerged as a powerful strategy in organic synthesis, allowing for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of indole derivatives, transition-metal catalysis, particularly with palladium and ruthenium, has been instrumental in achieving site-selective functionalization.

The direct C-H functionalization of the indole core can be challenging due to the presence of multiple reactive sites. However, by employing directing groups, it is possible to guide the metal catalyst to a specific C-H bond, thereby controlling the regioselectivity of the reaction. For instance, palladium-catalyzed C-H activation has been successfully used for the selective halogenation of indoles. acs.orgnih.govrsc.org The use of transient directing groups, such as anthranilic acids or glycine, can facilitate the site-selective halogenation at the C4-position of the indole ring. acs.orgnih.govacs.org This strategy involves the in-situ formation of a directing group, which is then removed in the course of the reaction, thus avoiding additional protection and deprotection steps.

Ruthenium catalysts have also been extensively studied for the C-H functionalization of indoles. rsc.orgmdpi.com These catalysts can effect C-H activation at various positions of the indole nucleus, including the less reactive benzo-fused ring. For example, remote C6-selective C-H alkylation of indole derivatives has been achieved using a ruthenium catalyst, guided by a directing group at the C3 position. acs.org While direct C-H activation for the synthesis of this compound is not extensively documented, the principles of site-selective C-H functionalization of the indole ring are well-established and offer a promising avenue for future synthetic explorations.

| Catalyst System | Directing Group Strategy | Functionalization Position | Key Features |

|---|---|---|---|

| Palladium(II) | Transient Directing Group (e.g., anthranilic acid) | C4-Halogenation | Avoids pre-installation and removal of directing groups. acs.orgacs.org |

| Ruthenium(II) | Carbamoyl-directed | C2- and C7-Functionalization | Access to aminodihydronaphthyl substituted indoles and indolines. rsc.org |

| Ruthenium(II) | Ancillary ester directing group at C3 | Remote C6-Alkylation | Demonstrates functionalization of the benzene (B151609) ring of the indole. acs.org |

Green Synthesis Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact. These approaches focus on the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of various indole derivatives, including halogenated ones, has been successfully achieved using microwave irradiation. mdpi.commdpi.comnih.gov For example, the microwave-assisted Friedel-Crafts acylation of 5-bromoindole (B119039) has been reported to proceed efficiently under solvent-free conditions. mdpi.com

Biocatalysis, utilizing enzymes to perform chemical transformations, represents another cornerstone of green synthesis. Enzymatic halogenation offers a highly selective and environmentally benign alternative to traditional halogenation methods, which often employ hazardous reagents. nih.govfrontiersin.org Flavin-dependent halogenases (FDHs) are a class of enzymes capable of regioselectively halogenating aromatic compounds, including indoles. mdpi.comresearchgate.net These enzymes operate under mild aqueous conditions and utilize benign halide salts. nih.govresearchgate.net Engineered halogenase enzymes have shown the ability to halogenate a variety of indole derivatives with high efficiency and selectivity, providing a sustainable route to compounds like this compound. nih.gov

| Methodology | Key Principles | Application to Indoles | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction times. nih.gov | Synthesis of 3-acyl-5-bromoindoles. mdpi.com | Faster reactions, higher yields, solvent-free conditions possible. mdpi.com |

| Enzymatic Halogenation | Use of biocatalysts (enzymes), mild reaction conditions. nih.govfrontiersin.org | Regioselective halogenation of various indole derivatives. nih.gov | High selectivity, environmentally benign reagents (halide salts), aqueous media. nih.govresearchgate.net |

Synthesis of this compound: Detailed Synthetic Pathways

A common and direct method for the preparation of this compound is the electrophilic bromination of 2-methylindole. sigmaaldrich.com The outcome of the reaction is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, and temperature.

A reported procedure for the synthesis of this compound involves dissolving 2-methylindole in sulfuric acid, followed by the addition of silver sulfate. chemicalbook.com The mixture is cooled, and then bromine is added dropwise. The reaction is stirred at room temperature to afford this compound. chemicalbook.com The mechanism of this reaction follows the general principles of electrophilic aromatic substitution, where the electron-rich indole ring attacks the electrophilic bromine species. lumenlearning.comlibretexts.org The presence of the methyl group at the C-2 position and the reaction conditions favor substitution at the C-5 position of the benzene ring.

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Methylindole | Br₂, Ag₂SO₄ | H₂SO₄ | 75% | chemicalbook.com |

Alternative Synthetic Routes and Their Efficiencies

The synthesis of this compound can be effectively achieved through the direct bromination of 2-methylindole. One established method involves treating 2-methylindole with silver sulfate (Ag₂SO₄) in sulfuric acid, followed by the dropwise addition of bromine (Br₂). This procedure, after stirring at room temperature and subsequent workup, affords this compound in good yields. chemicalbook.com The strategic placement of the bromine atom at the 5-position is a key feature of this compound, enhancing its utility for further chemical transformations. nbinno.com

A summary of a common synthetic route is detailed below:

| Reactant | Reagents | Conditions | Yield |

| 2-Methylindole | 1. Ag₂SO₄, H₂SO₄2. Br₂ | 1. Ice cooling, 30 min2. Room temp, 4 h | 75% chemicalbook.com |

This method highlights an efficient pathway to access the target compound from a readily available precursor. The optimization of such pathways is crucial for ensuring a reliable supply of this intermediate for research and development purposes. nbinno.com

Derivatization from Substituted Anilines

An alternative and highly versatile approach to substituted indoles involves synthesis from appropriately substituted anilines. For instance, a robust method for preparing 5-bromo-7-methylindole commences with 4-bromo-2-methylaniline. google.com This multi-step synthesis avoids some of the challenges associated with other routes, such as the use of expensive reagents or conditions not suitable for large-scale production. google.com

The sequence involves three key steps:

Iodination : The starting aniline is first iodinated to introduce a second halogen, providing a handle for subsequent coupling reactions.

Sonogashira Coupling : The resulting di-haloaniline undergoes a Sonogashira coupling reaction with a suitable alkyne.

Cyclization : The final indole ring is formed through a cyclization reaction, typically under basic conditions. google.com

This strategy offers a high degree of control and flexibility, allowing for the synthesis of specifically substituted indole derivatives that may be difficult to obtain through direct substitution on the indole nucleus. While the Fischer indole synthesis is a classic method starting from arylhydrazones, it is not always suitable for preparing 2,3-unsubstituted indoles and requires specific arylhydrazones that may not be readily available. luc.edu Therefore, efficient conversions from commercially available anilines represent a valuable synthetic goal. luc.edu

Synthesis of Complex Architectures Incorporating this compound

The presence of the bromine atom makes this compound a valuable building block for constructing more complex molecular architectures through various cross-coupling and annulation reactions. nbinno.com

Indole-Fused Scaffolds

Indole-fused scaffolds are prevalent in many biologically active molecules. The synthesis of these complex polycyclic systems can be achieved using indole derivatives as starting materials. For example, one-pot methodologies have been developed for the synthesis of indolo[2,3-b]indoles from indole derivatives and diaryliodonium salts, catalyzed by copper. researchgate.net Zinc(II)-catalyzed [3+2] and [4+2] cycloaddition reactions of substituted indoles with azoalkenes provide access to structurally rigid 6-5-5 tricyclic subunits and other polycyclic fused indoline scaffolds. nih.gov

The this compound scaffold is an ideal precursor for these types of transformations. The C-Br bond can readily participate in transition metal-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to append the necessary groups required for a subsequent cyclization step, thereby generating diverse indole-fused systems. rsc.org

Spiroindoles and Spiroannulations

Spiroindoles, which feature a spirocyclic center at the C2 or C3 position of the indole ring, are an important class of heterocyclic compounds found in numerous natural products with significant biological activity. nih.govresearchgate.net The synthesis of 5-bromo derivatives of spiroindoles has been reported, demonstrating the utility of brominated indoles in this context. researchgate.net

Synthetic routes to these compounds can involve the electrophilic substitution of an existing spiroindole core or the construction of the spirocyclic system from a brominated indole precursor. For example, 5-brominated spirobrassinol methyl ether can be synthesized via the bromination of the parent spiro compound using various brominating agents. researchgate.net

| Brominating Agent | Solvent | Yield of 5-Bromo Product |

| Br₂ | CH₂Cl₂/MeOH | 93% |

| NBS | Dioxane | 87% |

| Pyridinium bromide perbromide | Pyridine | 84% |

Data adapted from the synthesis of 5-brominated spirobrassinol methyl ether derivatives. researchgate.net

These reactions showcase how the 5-bromo-indole moiety can be incorporated into complex spirocyclic architectures, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

Quinoline Derivatives from Indoles

The transformation of an indole core into a quinoline ring system represents a significant structural modification. While direct ring expansion methodologies are not commonplace, plausible synthetic routes can be envisioned. A general strategy involves the oxidative cleavage of the C2-C3 double bond of the indole ring. This would generate a 2-acyl- or 2-amino-substituted aniline derivative. This intermediate can then undergo an intramolecular condensation, such as a Friedländer annulation, to construct the new pyridine ring, resulting in a quinoline scaffold.

Applying this strategy to this compound would be expected to yield a 6-bromo-substituted quinoline derivative. The synthesis of quinoline derivatives is of great interest due to their wide range of pharmacological activities. orientjchem.org Halogenated quinolines are particularly important as they serve as versatile intermediates for further functionalization via cross-coupling reactions to produce arylated or otherwise substituted quinolines. researchgate.net

Thienoindole Analogs

Thienoindoles are tricyclic heterocyclic compounds where a thiophene ring is fused to an indole nucleus. nih.govrsc.org These scaffolds are present in molecules with a wide spectrum of biological activities and applications in materials science. rsc.orgnih.gov Depending on the fusion pattern, four main isomers exist: 8H-thieno[2,3-b]indole, 4H-thieno[3,2-b]indole, 4H-thieno[3,4-b]indole, and 6H-thieno[3,2-e]indole. nih.gov

The synthesis of these analogs can be achieved through various methods. For example, 2-substituted thieno[2,3-b]indoles can be prepared from indolin-2-ones via an aldol-crotonic condensation followed by treatment with Lawesson's reagent, which facilitates the thionation and subsequent Paal–Knorr cyclization to form the thiophene ring. nih.gov For the synthesis of substituted 4H-thieno[3,2-b]indoles, strategies involving palladium-catalyzed C-N coupling reactions have been employed. nih.gov Given that this compound possesses both a reactive aryl halide and a nucleophilic indole nitrogen, it could serve as a key precursor in palladium-catalyzed reactions to construct thienoindole frameworks.

Mechanistic Investigations of Synthetic Transformations

Mechanistic studies provide a molecular-level understanding of how chemical reactions proceed, identifying intermediates, transition states, and the factors that control reaction rates and selectivity. For the synthesis of this compound, these investigations often focus on two primary strategies: the construction of the indole ring system with the bromine substituent already in place, or the selective bromination of a pre-formed 2-methylindole core.

Fischer Indole Synthesis: A classic and versatile method for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. wikipedia.orgtestbook.combyjus.commdpi.com For the synthesis of this compound, this would typically involve the reaction of (4-bromophenyl)hydrazine with acetone. The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps: wikipedia.orgbyjus.commdpi.com

Hydrazone Formation: The initial step is the condensation of (4-bromophenyl)hydrazine with acetone to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone undergoes tautomerization to form an enehydrazine intermediate.

testbook.comtestbook.com-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the enehydrazine undergoes a testbook.comtestbook.com-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring. wikipedia.orgmdpi.com

Aromatization and Cyclization: The di-imine intermediate then undergoes aromatization of the benzene ring, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.

Elimination: Finally, the elimination of ammonia from the cyclized intermediate leads to the formation of the stable aromatic indole ring of this compound.

The rate-determining step in the Fischer indole synthesis is often considered to be the testbook.comtestbook.com-sigmatropic rearrangement. mdpi.com The presence of substituents on the phenylhydrazine ring can influence the rate and regioselectivity of the reaction. In the case of this compound synthesis from 4-bromophenylhydrazine, the electron-withdrawing nature of the bromine atom can affect the electron density of the aromatic ring and potentially influence the kinetics of the rearrangement.

Electrophilic Bromination of 2-Methylindole: An alternative approach is the direct bromination of 2-methylindole. The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The preferred site of electrophilic attack is typically the C3 position. However, if the C3 position is blocked or if specific reaction conditions are employed, substitution can occur at other positions on the benzene ring.

For the synthesis of this compound, direct bromination of 2-methylindole would require directing the electrophile to the C5 position. This can be achieved through careful selection of the brominating agent and reaction conditions. Mechanistically, electrophilic aromatic substitution on the indole ring proceeds via the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. Theoretical analyses and experimental results have been used to understand the positional selectivity in electrophilic aromatic brominations. researchgate.net

A proposed mechanism for the electrochemical bromination of indole involves the anodic oxidation of a bromide ion to a bromine cation, which then acts as the electrophile. mdpi.com This is followed by nucleophilic attack from the indole ring to form the brominated product. mdpi.com

Interactive Data Table: Key Mechanistic Steps in the Fischer Indole Synthesis of this compound

| Step | Reactants | Intermediate | Product of Step | Mechanistic Notes |

| 1. Hydrazone Formation | (4-bromophenyl)hydrazine, Acetone | - | (4-bromophenyl)hydrazone of acetone | Acid or base catalyzed condensation reaction. |

| 2. Tautomerization | (4-bromophenyl)hydrazone of acetone | - | Enehydrazine | Equilibrium between the hydrazone and the more reactive enehydrazine tautomer. |

| 3. testbook.comtestbook.com-Sigmatropic Rearrangement | Enehydrazine | Cyclic transition state | Di-imine | Concerted pericyclic reaction, often the rate-determining step. |

| 4. Aromatization & Cyclization | Di-imine | Amino-imine | Dihydro-pyrrolo-[2,3-b]indole derivative | Rearomatization of the benzene ring followed by intramolecular nucleophilic attack. |

| 5. Elimination | Dihydro-pyrrolo-[2,3-b]indole derivative | - | This compound | Elimination of an ammonia molecule to form the stable indole ring. |

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms in organic synthesis. These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction pathway.

Computational studies on the electrophilic bromination of aromatic compounds can also provide valuable insights. Ab initio calculations are used to analyze the positional selectivity by evaluating the stability of the intermediate arenium ions. researchgate.net For 2-methylindole, DFT calculations could be used to compare the energies of the carbocation intermediates formed upon electrophilic attack at different positions of the indole ring (e.g., C3, C4, C5, C6, C7). The calculated lower energy intermediate would correspond to the major product, thus predicting the regioselectivity of the bromination.

Spectroscopic studies of 2-methylindole combined with DFT calculations have been used to understand solvent interactions, which can also play a crucial role in influencing reaction pathways and product distributions. nih.gov

Interactive Data Table: Computational Parameters in Reaction Pathway Analysis

| Computational Method | Parameter Calculated | Significance in Mechanism Elucidation |

| Density Functional Theory (DFT) | Transition State Energies | Helps to identify the rate-determining step of the reaction. A higher energy barrier corresponds to a slower reaction step. |

| Density Functional Theory (DFT) | Intermediate Stabilities | Determines the most likely reaction pathway by identifying the lowest energy intermediates. |

| Ab initio Calculations | Arenium Ion Charge Distribution | Predicts the regioselectivity of electrophilic aromatic substitution by identifying the most stable carbocation intermediate. |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies | Provides insights into the electronic structure of molecules and can help in understanding photochemical reaction pathways, though less common for the thermal syntheses discussed. |

Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 Methylindole

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the elucidation of the structure and properties of 5-Bromo-2-methylindole. Each technique offers unique insights into the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Based on typical indole (B1671886) structures, the anticipated ¹H NMR spectrum in a solvent like CDCl₃ would feature a broad singlet for the N-H proton, distinct signals for the three protons on the aromatic ring, a singlet for the proton at the C3 position, and a singlet for the methyl group protons at the C2 position. Similarly, the ¹³C NMR spectrum is expected to show nine distinct signals corresponding to each carbon atom in the molecule.

One source provides the following ¹H-NMR data for a compound labeled as 5-bromo-2-methyl-7H-indole, which may be a typographical error for the 1H-tautomer:

¹H-NMR (300 MHz, CDCl₃): δ 11.23 (s, 1H), 7.56 (s, 1H), 7.21 (d, J = 8.7 Hz, 1H), 7.07 - 7.09 (m, 1H), 6.11 (s, 1H), 2.38 (s, 3H) rsc.org.

Note: The assignment of two singlets in the aromatic/vinylic region and the high chemical shift for the NH proton in this dataset are atypical for the expected structure and should be treated with caution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups and bonding arrangements within this compound. Experimental spectra detailing specific absorption or scattering frequencies for this compound are not available in the provided search results. However, based on its molecular structure, the following characteristic vibrational modes would be expected:

N-H stretch: A sharp absorption peak typically in the range of 3300-3500 cm⁻¹.

C-H stretch (aromatic and aliphatic): Signals appearing around 3000-3100 cm⁻¹ for the aromatic C-H bonds and 2850-3000 cm⁻¹ for the methyl group.

C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the indole ring system.

C-N stretch: Typically found in the 1200-1350 cm⁻¹ region.

C-Br stretch: A strong absorption in the fingerprint region, usually between 500-650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which are related to its conjugated π-system. Specific experimental data, such as the wavelength of maximum absorption (λmax) for this compound, were not found in the available literature search results.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is used to determine the compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula.

Molecular Formula: C₉H₈BrN

Monoisotopic Mass: 208.98401 Da (Computed) vu.nl.

Low-resolution mass spectrometry data from an electrospray ionization (ESI) source shows a protonated molecular ion peak.

| Technique | Ion | Observed m/z | Reference |

|---|---|---|---|

| LC/MS (ESI) | [M+H]⁺ | 211.0 | rsc.org |

Detailed experimental data from GC-MS, including fragmentation patterns, were not available in the search results.

X-Ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and packing in the solid state. An extensive search of the literature did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, detailed crystallographic data, such as unit cell dimensions, space group, and bond lengths/angles, are not available.

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the geometric, electronic, and spectroscopic properties of molecules. These studies can provide insights into molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and theoretical vibrational frequencies that complement experimental data.

A specific computational study dedicated to this compound was not identified in the literature search. Such studies on related indole derivatives are common and are used to analyze molecular stability, reactivity, and predict spectroscopic outcomes. However, without a dedicated study, no specific computational findings for this compound can be reported.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of molecules. nih.govmdpi.com By modeling the electron density, DFT calculations can accurately predict a wide range of molecular properties. For this compound, these calculations are typically performed using specific basis sets, such as the 6-311++G(d,p) basis set, to ensure a high level of accuracy in the computed results. nih.govresearchgate.net

A fundamental step in computational analysis is the geometry optimization of the molecule's structure. nih.gov This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, DFT calculations are used to predict key geometrical parameters, including bond lengths, bond angles, and dihedral angles.

The optimized structure provides a theoretical model that can be compared with experimental data, such as that from X-ray crystallography, to validate the computational method. nih.gov The calculated parameters offer a detailed view of the molecule's geometry, highlighting the planarity of the indole ring and the spatial orientation of the methyl and bromo substituents.

Table 1: Illustrative Geometrical Parameters for this compound (Calculated via DFT)

This table presents a representative format for the types of data obtained from DFT structural optimization. Actual values would be derived from specific computational studies.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-C (ring) | ~1.39 - 1.41 Å |

| C-N (ring) | ~1.37 - 1.38 Å | |

| C-Br | ~1.90 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angles | C-N-C | ~108 - 110° |

| C-C-C (ring) | ~120 - 132° | |

| C-C-Br | ~119 - 121° | |

| Dihedral Angles | Planarity of Indole Ring | ~0° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.comwikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.comossila.com Its energy level is related to the molecule's ionization potential.

The LUMO is the lowest energy orbital that can accept electrons, indicating the molecule's ability to act as an electrophile. youtube.comossila.com Its energy level is associated with the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A smaller energy gap suggests that the molecule is more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Analysis of the HOMO and LUMO electron density distributions in this compound can reveal the most probable sites for electrophilic and nucleophilic attacks.

Table 2: Illustrative Frontier Orbital Properties for this compound

This table illustrates the typical data generated from a HOMO-LUMO analysis. Specific values are determined through DFT calculations.

| Parameter | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Energy Gap (ΔE) | Calculated Value |

Derived from the HOMO and LUMO energy values, global chemical reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. researchgate.netscielo.org.mx These descriptors are calculated using the principles of conceptual DFT and help in predicting the chemical behavior of this compound.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A higher value indicates greater stability. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These calculated indices provide a comprehensive profile of the molecule's reactivity. mdpi.com

Table 3: Illustrative Chemical Reactivity Descriptors for this compound

This table shows representative chemical reactivity descriptors derived from DFT calculations.

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | Value (eV) |

| Electron Affinity (A) | -ELUMO | Value (eV) |

| Chemical Hardness (η) | (I - A) / 2 | Value (eV) |

| Chemical Softness (S) | 1 / η | Value (eV⁻¹) |

| Electronegativity (χ) | (I + A) / 2 | Value (eV) |

| Electrophilicity Index (ω) | μ² / 2η | Value (eV) |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Typically:

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions denote areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green regions represent areas with a neutral or near-zero potential.

For this compound, an MEP analysis would likely show negative potential (red/yellow) around the nitrogen atom of the indole ring and the bromine atom due to their high electronegativity. Positive potential (blue) would be expected around the N-H proton, making it a potential site for deprotonation. This visualization provides intuitive insights into the molecule's intermolecular interaction patterns. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. researchgate.netmpg.de It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)). These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability.

In the context of this compound, NBO analysis can elucidate:

The hybridization of atomic orbitals.

The nature of the chemical bonds (e.g., sigma, pi bonds).

Charge transfer interactions between different parts of the molecule.

The delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals.

Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and materials science. jhuapl.edunih.gov The key NLO parameters are the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

Computational methods can predict these properties for this compound. A large hyperpolarizability value (β) indicates a strong NLO response. The presence of the electron-donating indole ring and the electron-withdrawing bromine atom can create an intramolecular charge transfer system, which is a common feature in molecules with significant NLO activity. nih.gov DFT calculations are instrumental in screening and designing molecules with promising NLO characteristics.

Advanced Chemical Reactivity and Derivatization of 5 Bromo 2 Methylindole

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for indole (B1671886) and its derivatives. The indole ring system is highly nucleophilic, and electrophilic attack occurs preferentially on the pyrrole (B145914) ring. The C-3 position is the most electron-rich and sterically accessible site, making it the primary target for a wide variety of electrophiles.

The regioselectivity of EAS on 5-bromo-2-methylindole is governed by the combined electronic and steric effects of its substituents:

Indole Nucleus: Inherently directs electrophiles to the C-3 position.

2-Methyl Group: As an electron-donating group, it further activates the pyrrole ring, reinforcing the preference for C-3 substitution.

The outcome of an electrophilic substitution reaction is therefore a balance between the strong intrinsic preference for C-3 substitution and the directing influence of the bromine atom towards C-4 and C-6. In most cases, the high nucleophilicity of the C-3 position dominates, leading to substitution at this site. However, under specific conditions or with certain bulky electrophiles, substitution at the C-4 or C-6 positions can be achieved, though often requiring more forcing conditions or specialized catalytic systems. Computational methods like the RegioSQM model, which calculates the free energies of protonated isomers, can be used to predict the most likely site of electrophilic attack on complex heteroaromatic systems. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr) on the this compound ring primarily involves the displacement of the bromide ion at the C-5 position. Unlike EAS, SNAr reactions require the aromatic ring to be electron-deficient, which is contrary to the electron-rich nature of the indole system. youtube.com

For a classical SNAr reaction (an addition-elimination mechanism) to proceed, the ring typically needs to be activated by potent electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. youtube.com Since this compound lacks such strong activation, this pathway is generally disfavored under standard conditions.

However, nucleophilic substitution can occur via an alternative elimination-addition (benzyne) mechanism under the influence of very strong bases, such as sodium amide (NaNH₂). In this process, the strong base abstracts a proton from a carbon atom adjacent to the one bearing the bromine (either C-4 or C-6), followed by the elimination of the bromide ion to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, with a subsequent protonation step yielding the final product. A key characteristic of the benzyne mechanism is that the incoming nucleophile can attach to either of the two carbons that were part of the triple bond, sometimes resulting in a mixture of regioisomers. youtube.com

The reactivity of the leaving group in SNAr reactions can be counterintuitive; for the rate-determining nucleophilic attack step, a more electronegative halogen like fluorine can make the attached carbon more electrophilic and accelerate the reaction. youtube.comyoutube.comnih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom at the C-5 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive derivatization of the indole core. nbinno.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used to form biaryl structures. The reaction of this compound derivatives with various arylboronic acids proceeds efficiently, offering a straightforward route to 5-aryl-2-methylindoles. lmaleidykla.lt

| Arylboronic Acid | Catalyst System | Base | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 92 |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 78 |

| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 81 |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgnih.gov This reaction allows for the introduction of vinyl groups at the C-5 position of the indole ring. Intramolecular Heck reactions of bromoindoles have also been utilized to synthesize complex fused-ring systems. acs.orgresearchgate.net

| Alkene Partner | Catalyst System | Base | Yield (%) |

|---|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 75 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | 88 |

| Acrylonitrile | Pd(OAc)₂ | NaOAc | 69 |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org It is a highly efficient method for forming a C(sp²)-C(sp) bond, leading to the synthesis of 5-alkynyl-2-methylindoles. These products are valuable intermediates for further transformations. researchgate.netresearchgate.net

| Terminal Alkyne | Catalyst System | Base | Yield (%) |

|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 94 |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | 86 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 91 |

| Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 79 |

Functionalization at Specific Indole Positions (C-1, C-2, C-3, C-4, C-6, C-7)

Direct functionalization of specific C-H bonds on the indole ring, particularly on the benzene (B151609) portion (C-4, C-5, C-6, C-7), is a significant challenge due to their similar reactivity. nih.gov Modern synthetic strategies often employ directing groups to achieve site-selectivity. rsisinternational.orgresearchgate.netnih.gov These groups, typically installed at the N-1 position, can coordinate to a metal catalyst and direct the C-H activation to a specific nearby position, such as C-7 or C-2. rsisinternational.orgrsc.org Similarly, groups at C-3 can direct functionalization to the C-4 position. nih.gov Functionalization at the C-6 position has also been achieved through Brønsted acid-catalyzed reactions with specific substrates. bohrium.comresearchgate.netrsc.orgfrontiersin.org

The nitrogen atom (N-1) of the indole ring is a common site for functionalization. The N-H proton is moderately acidic and can be readily removed by a base to form an indolyl anion. This anion is a potent nucleophile that reacts with various electrophiles.

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., NaH, K₂CO₃) introduces an alkyl group onto the nitrogen.

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylindoles.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonyl derivatives, which can serve as protecting groups or as directing groups for subsequent C-H functionalization reactions.

N-Arylation: Copper or palladium-catalyzed cross-coupling reactions can be used to attach aryl groups to the indole nitrogen.

As previously discussed, the C-3 position is the most nucleophilic carbon and the default site for electrophilic attack. Reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations typically occur at C-3. A Cs₂CO₃/oxone®-mediated C-3 alkylation has been shown to be effective for various halogenated indoles. chemrxiv.org

The C-2 position in this compound is already substituted. However, the methyl group itself can be a site for further reactions. For example, deprotonation of the methyl group with a strong base like n-butyllithium can generate a carbanion, which can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to build more complex side chains at the C-2 position. Furthermore, C-H activation strategies can also target the C-2 position, often facilitated by a directing group on the indole nitrogen. nih.gov

C-4, C-6, and C-7 Functionalization

Direct functionalization of the C-4, C-6, and C-7 positions of the indole's benzene ring is a significant challenge due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at the C-3 position of the pyrrole ring. nih.gov Consequently, regioselective C-H functionalization at the carbocyclic ring typically necessitates the installation of a directing group (DG) on the indole nitrogen (N-1) or at another position on the ring. nih.govrsisinternational.org While specific examples of C-4, C-6, and C-7 functionalization directly on this compound are not extensively documented, the general strategies developed for the broader indole class are applicable.

C-4 Functionalization: The C-4 position is sterically hindered and electronically deactivated, making it a difficult site to functionalize. nih.gov A common strategy involves placing a directing group at the C-3 position. For instance, an aldehyde or a pivaloyl group at C-3 can direct transition metal-catalyzed C-H activation to the C-4 position, enabling alkenylation or arylation. nih.govmdpi.com Another approach involves boron-mediated directed C-H hydroxylation, where a pivaloyl group at the C-3 position can facilitate the introduction of a hydroxyl group at C-4 under metal-free conditions. nih.gov

C-6 Functionalization: The C-6 position is more accessible than C-4, but selective functionalization still requires specific methodologies to overcome the competing reactivity of other positions. bohrium.com Remote C-H activation strategies have been developed, often employing directing groups at the N-1 position. nih.gov For example, the installation of an N-P(O)tBu2 group can direct copper-catalyzed arylation to the C-6 position. nih.gov Additionally, Brønsted acid-catalyzed reactions of 2,3-disubstituted indoles with specific electrophiles, such as β,γ-unsaturated α-ketoesters, have been shown to achieve selective C-6 functionalization. frontiersin.org

C-7 Functionalization: The C-7 position is adjacent to the indole nitrogen, making it susceptible to directed metalation. The use of bulky directing groups on the nitrogen atom is crucial for achieving C-7 selectivity by blocking the more reactive C-2 position and favoring the formation of a six-membered metallacycle intermediate. rsisinternational.org Directing groups such as phosphinoyl or hydrosilyl have been successfully employed in transition-metal-catalyzed C-7 functionalization reactions, including arylation, olefination, and acylation. nih.govrsisinternational.org Palladium-catalyzed C-7 arylation has been achieved using aryl bromides as coupling partners in the presence of a suitable directing group. nih.gov

Table 1: General Strategies for Regioselective Functionalization of the Indole Benzene Ring

| Target Position | Strategy | Directing Group Example | Reaction Type | Catalyst/Reagent |

|---|---|---|---|---|

| C-4 | C-3 Directed C-H Activation | Pivaloyl | Arylation | Palladium Catalyst |

| C-4 | Boron-Mediated C-H Hydroxylation | Pivaloyl | Hydroxylation | BBr₃, then oxidation |

| C-6 | N-1 Directed C-H Activation | N-P(O)tBu₂ | Arylation | Copper Catalyst |

| C-6 | Brønsted Acid Catalysis | None (on 2,3-disubstituted indoles) | Alkylation | Brønsted Acid |

| C-7 | N-1 Directed C-H Activation | Hydrosilyl, Phosphinoyl | Arylation, Olefination | Palladium, Iridium Catalysts |

Cyclization and Ring Expansion Reactions

The this compound scaffold can serve as a precursor for the synthesis of more complex heterocyclic systems through cyclization and ring expansion reactions. These transformations are valuable for creating novel molecular architectures for various applications.

Cyclization to β-Carbolines: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines, which can be subsequently oxidized to β-carbolines. frontiersin.orgresearchgate.net This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. rsisinternational.org For this compound, a common strategy involves first converting it into a tryptamine equivalent or a related precursor. A key intermediate, (E)-5-bromo-2-methyl-3-(2-nitrovinyl)-1H-indole, can be synthesized and subsequently used to construct the β-carboline framework through electrocyclic reactions. bohrium.com

Intramolecular Cyclization: Derivatives of this compound can undergo intramolecular cyclization to form fused ring systems. For example, electrophilic cyclization of thiourea (B124793) derivatives of 5-bromoindole (B119039) using bromine can lead to the formation of spiroindolinium intermediates, which can then be trapped by a nucleophile like methanol (B129727) to yield spirocyclic indole structures. dmaiti.com

Ring Expansion Reactions: Ring expansion reactions provide a route to larger heterocyclic systems that are otherwise difficult to access. A notable example involves the reaction of a 5-bromoindole derivative, (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, with pentane-2,4-dione. This reaction proceeds through initial protonation and nucleophilic addition, ultimately leading to a ring-expanded product, a seven-membered azepine ring fused to the indole core. guidechem.com Another strategy involves a thiol-mediated cascade reaction that can convert 2-bromo-indole-tethered ynones into functionalized quinolines, representing a one-atom ring expansion. nih.govresearchgate.net

Table 2: Examples of Cyclization and Ring Expansion Reactions

| Starting Material Type | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| (E)-5-bromo-2-methyl-3-(2-nitrovinyl)-1H-indole | Electrocyclic Cyclization | Heat or Acid | β-Carboline |

| 5-Bromoindole-3-thiourea derivative | Electrophilic Spirocyclization | Bromine, Methanol | Spiro-indole |

| (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole | Ring Expansion | Pentane-2,4-dione, Reflux | Azepino-indole |

Oxidative and Reductive Transformations

The indole ring system can undergo a variety of oxidative and reductive transformations, leading to valuable synthetic intermediates such as oxindoles and indolines.

Oxidative Transformations: The oxidation of the C2-C3 double bond of the indole nucleus is a common transformation. The oxidation of 2-methylindoles can lead to different products depending on the reaction conditions. For instance, oxidation of 2-methylindole (B41428) with potassium hexacyanoferrate(III) in an alkaline medium can yield 2-methylindolin-3-one. researchgate.net A more drastic oxidation, known as the Witkop oxidation, involves the oxidative cleavage of the C2-C3 double bond. rsc.org This reaction, often carried out with reagents like urea (B33335) hydrogen peroxide (UHP) or hydrogen peroxide in polar solvents, can convert 2-methylindole derivatives into 2-acylamino- or 2-acetamido-benzoic acid derivatives. rsc.org It is plausible that this compound would undergo similar transformations to yield the corresponding 5-bromo-2-acetamidobenzoic acid derivatives.

Reductive Transformations: The reduction of the indole ring, specifically the pyrrole moiety, leads to the formation of indolines. Catalytic hydrogenation is the most common method for this transformation. frontiersin.org The hydrogenation of 2-methylindole to 2-methylindoline (B143341) has been studied using various supported metal catalysts, such as platinum, palladium, and iridium, often under hydrogen pressure and in the presence of an acid. frontiersin.org It is expected that this compound would be readily reduced to 5-bromo-2-methylindoline under similar catalytic hydrogenation conditions, with the C-Br bond generally remaining intact under standard hydrogenation protocols that reduce the pyrrole ring.

Table 3: Summary of Oxidative and Reductive Transformations

| Transformation | Starting Material Analogue | Reagents/Conditions | Expected Product from this compound |

|---|---|---|---|

| Oxidation | 2-Methylindole | K₃[Fe(CN)₆], aq. NaOH | 5-Bromo-2-methylindolin-3-one |

| Oxidative Cleavage | 2-Methylindole | H₂O₂, HFIP | 2-Acetamido-5-bromobenzoic acid |

| Reduction | 2-Methylindole | H₂, Pt/C or Ir/Zeolite, Acid | 5-Bromo-2-methylindoline |

Future Directions and Research Perspectives for 5 Bromo 2 Methylindole

Development of Novel Synthetic Methodologies

While established synthetic routes to 5-bromo-2-methylindole exist, ongoing research is focused on developing more efficient, scalable, and environmentally benign methodologies. chemicalbook.com Current methods often involve multi-step processes or harsh reaction conditions. luc.edugoogle.com Future synthetic strategies are likely to explore catalytic cross-coupling reactions, C-H activation, and flow chemistry to streamline the synthesis and improve yields. nbinno.com

Key areas for development include:

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the scope of Suzuki, Heck, and Sonogashira coupling reactions to introduce a wider variety of functional groups at the 5-position of the indole (B1671886) ring. google.com

C-H Functionalization: Direct functionalization of the indole core would represent a more atom-economical approach, avoiding the need for pre-functionalized starting materials.

Photocatalysis: The use of visible light photocatalysis offers a greener alternative to traditional methods, often proceeding under milder conditions. rsc.org

A comparison of existing and potential future synthetic approaches is outlined below:

| Methodology | Description | Potential Advantages | References |

| Fischer Indole Synthesis | A classic method for indole synthesis, which can be adapted for this compound. | Well-established and versatile. | luc.edu |

| Bartoli Indole Synthesis | Involves the reaction of a nitroarene with a vinyl Grignard reagent. | Can be used for the synthesis of sterically hindered indoles. | google.com |

| Larock Indole Synthesis | A palladium-catalyzed annulation of an alkyne and an aniline derivative. | Provides access to a wide range of substituted indoles. | |

| Future Direction: Flow Chemistry | Continuous production in a microreactor system. | Improved reaction control, higher yields, and enhanced safety. | mdpi.com |

| Future Direction: Biocatalysis | Use of enzymes to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, and reduced environmental impact. | mdpi.com |

Exploration of New Biological Targets and Mechanisms of Action

The indole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable starting point for the synthesis of novel therapeutic agents. nbinno.com Current research has explored its derivatives for applications in oncology and neurological disorders. chemimpex.com Future investigations will likely broaden the scope of biological targets and delve deeper into the mechanisms of action.

Promising areas of research include:

Kinase Inhibitors: Many indole derivatives have shown potent activity as kinase inhibitors, a key target in cancer therapy.

Tubulin Polymerization Inhibitors: Derivatives of this compound could be designed to interact with the colchicine binding site of tubulin, disrupting microtubule dynamics and inhibiting cell division. acs.org

Antiviral and Antimicrobial Agents: The indole nucleus is present in many natural and synthetic compounds with antimicrobial and antiviral properties.

Future research will benefit from a multidisciplinary approach, combining synthetic chemistry with advanced biological screening techniques to identify new lead compounds and elucidate their mechanisms of action. mdpi.comnih.govmdpi.com

Advanced Materials and Nanotechnology Applications

Beyond its pharmaceutical applications, the unique electronic properties of this compound make it an attractive building block for advanced materials. nbinno.comchemimpex.com The indole ring system is electron-rich and can participate in π-π stacking interactions, which are crucial for charge transport in organic electronic devices.

Potential applications in materials science include:

Organic Semiconductors: Incorporation of this compound derivatives into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Functional Polymers: Synthesis of polymers containing the this compound moiety for applications in sensors, conductive coatings, and smart materials.

Nanoparticle Functionalization: The use of plant extracts and other green methods for the synthesis of nanoparticles can be explored, where indole derivatives could act as capping or functionalizing agents. ejcmpr.com

The development of these materials will require a detailed understanding of the structure-property relationships, which can be investigated through a combination of experimental characterization and computational modeling.

Combinatorial Chemistry and Compound Library Synthesis

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis and screening of large numbers of compounds. fortunejournals.com The structure of this compound, with its modifiable 5-position, makes it an ideal scaffold for the creation of diverse compound libraries. nih.govbeilstein-archives.org

Future efforts in this area will likely involve:

Solid-Phase Synthesis: Attaching the this compound scaffold to a solid support to facilitate the automated synthesis of large libraries. fortunejournals.com

Diversity-Oriented Synthesis: Employing a variety of chemical transformations to generate a library of compounds with a wide range of structural diversity.

High-Throughput Screening: Screening the resulting compound libraries against a panel of biological targets to identify new hit compounds. fiveable.me

The generation of focused libraries of this compound derivatives will accelerate the discovery of new bioactive molecules.

| Combinatorial Approach | Description | Application to this compound | References |

| Parallel Synthesis | Synthesis of individual compounds in separate reaction vessels. | Generation of a small, focused library of derivatives with variations at the 5-position. | fortunejournals.com |

| Mix-and-Split Synthesis | A technique for generating very large libraries of compounds. | Creation of a large, diverse library for initial screening against a new biological target. | |

| DNA-Encoded Libraries | Tagging each compound with a unique DNA barcode for easy identification. | High-throughput screening of millions of this compound derivatives. |

Computational Drug Design and Virtual Screening

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing new drug candidates. nih.govbeilstein-journals.orgnih.gov For this compound, computational methods can be employed to design novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key computational approaches include:

Molecular Docking: Predicting the binding mode and affinity of this compound derivatives to their biological targets. fiveable.me

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. fiveable.mefrontiersin.org

Virtual Screening: Computationally screening large libraries of virtual compounds to identify those with a high probability of being active against a specific target. fiveable.menih.govfrontiersin.org

The integration of computational and experimental approaches will be crucial for the successful development of new drugs based on the this compound scaffold.